Resistomycin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Heliomycin wird typischerweise aus der Kulturbrühe von Streptomyces resistomycificus isoliert . Die optimalen Produktionsbedingungen beinhalten die Verwendung von Waksman-Flüssigmedium bei einem pH-Wert von 7,5, das vier Tage lang bei 35 ºC inkubiert wird . Die Struktur von Heliomycin wird durch spektroskopische Methoden charakterisiert, einschließlich der Kernresonanzspektroskopie (NMR) und der Massenspektrometrie .

Industrielle Produktionsverfahren

Die industrielle Produktion von Heliomycin beinhaltet großtechnische Fermentationsprozesse unter Verwendung von Streptomyces resistomycificus. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um Heliomycin in reiner Form zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Heliomycin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Alkohole .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Heliomycin, wie z. B. 4-(Dimethylaminomethyl)heliomycin, das eine verbesserte Wasserlöslichkeit und stärkere Antitumorwirkungen im Vergleich zur Stammverbindung aufweist .

Wissenschaftliche Forschungsanwendungen

Heliomycin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Heliomycin hat sich in der medizinischen Forschung als vielversprechender Antikrebswirkstoff erwiesen. .

Wirkmechanismus

Heliomycin entfaltet seine Wirkung, indem es spezifische molekulare Signalwege angreift. Es hemmt die Aktivität von Sirtuin-1 (SIRT1) und tumorassoziierter NADH-Oxidase (tNOX), was zur Induktion der Apoptose in Krebszellen führt . Die Bindung von Heliomycin an diese Zielstrukturen verringert die Oxidation von NADH zu NAD+, was die NAD±-abhängige SIRT1-Deacetylaseaktivität verringert . Dies führt letztendlich zu einer signifikanten Zytotoxizität und Apoptose in Krebszellen .

Wirkmechanismus

Heliomycin exerts its effects by targeting specific molecular pathways. It inhibits the activity of sirtuin-1 (SIRT1) and tumor-associated NADH oxidase (tNOX), leading to the induction of apoptosis in cancer cells . The binding of heliomycin to these targets decreases the oxidation of NADH to NAD+, which diminishes NAD±dependent SIRT1 deacetylase activity . This ultimately results in significant cytotoxicity and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Heliomycin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen molekularen Zielstrukturen und Signalwege. Zu den ähnlichen Verbindungen gehören:

4-(Dimethylaminomethyl)heliomycin: Ein wasserlösliches Derivat von Heliomycin mit stärkeren Antitumorwirkungen.

Andere Polyketide: Verbindungen wie Tetracyclin und Erythromycin, die ebenfalls antibiotische Eigenschaften besitzen, sich aber in ihren molekularen Zielstrukturen und Wirkmechanismen unterscheiden.

Die Fähigkeit von Heliomycin, sowohl SIRT1 als auch tNOX anzugreifen, unterscheidet es von anderen Polyketiden und macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung .

Eigenschaften

IUPAC Name |

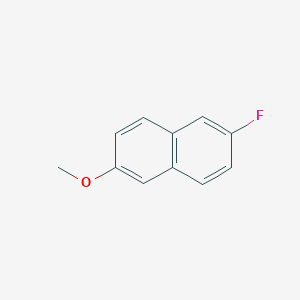

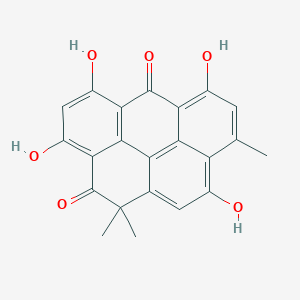

6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKDGCARCYPVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046101 | |

| Record name | Geliomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20004-62-0 | |

| Record name | Resistomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geliomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)